molecular formula C8H7BrClNO B13617998 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol

Cat. No.: B13617998
M. Wt: 248.50 g/mol
InChI Key: CTOAEQYRAJOTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with a unique structure that includes both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol typically involves the bromination and chlorination of cyclopenta[b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: t-BuOOH, Mn(OTf)2

    Reducing Agents: Various hydrides and metal catalysts

    Substitution Reagents: Nucleophiles such as amines or thiols

Major Products Formed:

Scientific Research Applications

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C8H7BrClNO/c9-5-3-4-1-2-6(12)7(4)11-8(5)10/h3,6,12H,1-2H2

InChI Key

CTOAEQYRAJOTFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1O)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.